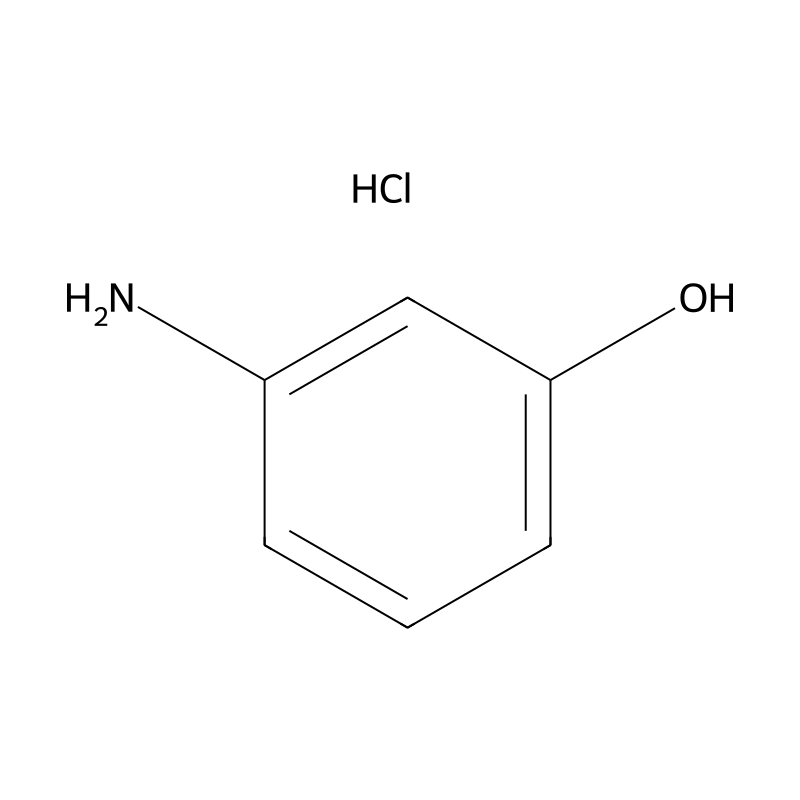

3-Aminophenol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Wastewater Treatment and Environmental Analysis:

- Bacterial Detection: 3-APH HCl can be used as an indicator for the presence of specific bacterial groups, particularly those belonging to group P2. These bacteria have the ability to adsorb 3-APH HCl onto their cell surface, allowing for their identification and quantification [].

- Disinfection Byproduct Identification: Studies have investigated the formation of 3-APH HCl as a byproduct during the chlorination and monochloramination of aminophenols, which are common contaminants in wastewater. This information helps researchers understand the potential environmental impact of these disinfection processes.

Analytical Chemistry:

- Sample Preparation: 3-APH HCl can be utilized in sample preparation for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. It can act as a buffering agent, internal standard, or derivatizing agent to enhance the sensitivity and accuracy of analysis [].

Other Potential Research Applications:

- Antimicrobial activity: While not effective against all bacteria, studies have shown that 3-APH HCl exhibits activity against some microorganisms, suggesting potential applications in the development of novel antimicrobials [].

- Hair Dyeing: 3-APH HCl has been listed as an ingredient in hair dye formulations, although its specific function and mechanism of action in this context require further investigation [].

3-Aminophenol hydrochloride is an organic compound with the chemical formula C₆H₈ClNO. It is a derivative of aminophenol, specifically the meta isomer, and features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The compound appears as white to off-white crystals and is slightly soluble in water. It is known for its reactivity and potential toxicity, particularly through ingestion or skin contact .

3-Aminophenol hydrochloride can be harmful if ingested, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract [].

- Toxicity: Limited data available on the specific toxicity of 3-Aminophenol hydrochloride. However, 3-aminophenol itself has been shown to have moderate toxicity in animal studies [].

- Flammability: Not readily flammable [].

Safety Precautions

- Dehydrogenation: It can be synthesized from 3-amino-2-cyclohexene-1-one using palladium catalysts under elevated temperatures, which enhances yield while minimizing solvent use .

- Caustic Fusion: The compound can be prepared by heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures (245 °C) for several hours .

- Reactions with Nitro Compounds: It reacts with nitrochlorobenzene in liquid ammonia under pressure to form ethers .

3-Aminophenol hydrochloride exhibits several biological activities:

- Antimicrobial Properties: It has been investigated for its potential as an antimicrobial agent against various pathogens.

- Carbonic Anhydrase Inhibitors: This compound serves as a precursor for inhibitors targeting mammalian carbonic anhydrase isoforms, which are important in physiological processes .

- Fluorescent Dyes: It is used in synthesizing fluorescent dyes such as rhodamine B, which have applications in biological imaging .

The synthesis of 3-Aminophenol hydrochloride can be achieved through several methods:

- From Resorcinol: Treating resorcinol with ammonium hydroxide leads to the formation of 3-aminophenol.

- Caustic Fusion: Heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures produces the compound.

- Palladium-Catalyzed Reactions: Dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a palladium catalyst and base enhances yield significantly .

3-Aminophenol hydrochloride has diverse applications across various fields:

- Dye Manufacturing: It is a key intermediate in the production of numerous dyes and colorants.

- Pharmaceuticals: The compound is utilized in drug development, particularly for synthesizing compounds with biological activity.

- Chemical Synthesis: It serves as a building block for various organic syntheses, including fluorescent compounds and polymers .

Studies on 3-Aminophenol hydrochloride indicate interactions with various biological systems:

- Antimalarial Activity: Compounds derived from 3-aminophenol have been evaluated for their effectiveness against malaria, showcasing its potential in medicinal chemistry .

- Toxicity Assessments: Research highlights its toxicological profile, indicating risks associated with exposure, particularly through ingestion or skin contact .

Several compounds share structural similarities with 3-Aminophenol hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in ortho position |

| 4-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in para position |

| 5-Aminobenzene-1,3-diol hydrochloride | C₆H₈ClN₂O₂ | 0.96 | Contains two hydroxyl groups |

| 4,5-Diaminobenzene-1,2-diol dihydrochloride | C₆H₈ClN₂O₂ | 0.88 | Contains two amino groups |

Each of these compounds possesses unique properties and applications that distinguish them from 3-Aminophenol hydrochloride while sharing similar functional groups that contribute to their reactivity and utility in chemical synthesis and biological applications .

3-Aminophenol hydrochloride exists as a solid at room temperature, presenting as a crystalline powder [1] [2]. The compound exhibits white to light brown crystals [2] [3], with some sources describing the appearance as white to off-white crystalline powder . The material is odorless [5] [6], which is consistent with the organoleptic properties expected for this type of aromatic amine hydrochloride salt.

The crystalline structure of 3-Aminophenol hydrochloride contributes to its stability and handling characteristics. The compound maintains its solid state under normal ambient conditions, making it suitable for storage and transportation in powder form [7] [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H8ClNO | PubChem |

| Molecular Weight | 145.59 g/mol | PubChem |

| Physical State | Solid | General |

| Appearance | Crystalline powder | Commercial spec |

| Color | White to light brown | Commercial spec |

| Odor | Odorless | By inference |

| Melting Point | 228°C | ChemicalBook |

| Boiling Point | 298.6°C at 760 mmHg | ChemSrc |

Melting and Boiling Points

The melting point of 3-Aminophenol hydrochloride is reported as 228°C [1] [9] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, likely due to hydrogen bonding between the amino group and the chloride ion, as well as potential hydrogen bonding with the hydroxyl group.

The boiling point has been determined to be 298.6°C at 760 mmHg [9] [3]. Some sources report a flash point of 116.4°C [9] [3], indicating that the compound is combustible and requires careful handling near ignition sources.

| Property | Value | Method | Notes |

|---|---|---|---|

| Melting Point | 228°C | DSC/Visual | Sharp melting point |

| Decomposition Temperature | >228°C | Observation | Decomposes at melting point |

| Flash Point | 116.4°C | Closed cup | Combustible |

| Autoignition Temperature | Not determined | Not tested | Not available |

| Thermal Stability | Stable under normal conditions | General assessment | Avoid heat sources |

Solubility Profile in Various Solvents

3-Aminophenol hydrochloride demonstrates good solubility in water [2] , which is expected for a hydrochloride salt. The compound is also soluble in alcohol [2] and ethanol [10] [11], indicating favorable interactions with polar protic solvents.

The compound shows solubility in dimethyl sulfoxide (DMSO) [12], which is consistent with its polar nature. Limited data suggests some solubility in acetone [13] [14], though complete solubility profiles in all organic solvents are not comprehensively documented in the literature.

| Solvent | Solubility | Temperature | Notes |

|---|---|---|---|

| Water | Soluble | 20°C | White to light brown crystals |

| Alcohol | Soluble | Room temp | Good solubility |

| DMSO | Soluble | Room temp | Good solubility |

| Ethanol | Soluble | Room temp | Good solubility |

| Acetone | Limited data | Room temp | Limited data available |

Density and Bulk Properties

Density data for 3-Aminophenol hydrochloride specifically is not extensively documented in the available literature. However, the parent compound 3-Aminophenol has reported densities ranging from 0.99 g/cm³ [5] [6] to 1.276 g/cm³ [15] [16], with the hydrochloride salt expected to have a higher density due to the additional chloride ion.

The bulk density of the parent compound 3-Aminophenol is reported as 700 kg/m³ [5] [6] [17], which provides an indication of the packing characteristics of the crystalline material. The hydrochloride salt would likely exhibit similar bulk handling properties.

pH and Solution Behavior

The pH behavior of 3-Aminophenol hydrochloride in aqueous solution reflects its nature as a hydrochloride salt of an aromatic amine. The parent compound 3-Aminophenol exhibits a pH of 6.8 in a 10 g/L aqueous solution at 20°C [5] [6] [17] [18], indicating slightly acidic behavior.

The compound possesses amphoteric properties due to the presence of both the amino group and the hydroxyl group [19]. The hydrochloride salt form would be expected to produce more acidic solutions compared to the free base, due to the presence of the chloride counterion.

Stability Under Various Environmental Conditions

3-Aminophenol hydrochloride demonstrates good stability under normal storage conditions [1] [7]. The compound should be stored in a cool, dry place [7] [8] with protection from light to maintain optimal stability.

Air stability is generally good for the hydrochloride salt form, though storage under inert atmosphere is recommended [1] [7] to prevent any potential oxidation reactions. The compound shows sensitivity to light exposure [13] [20], requiring protection from prolonged UV radiation.

Moisture sensitivity is moderate, with the compound showing some hygroscopic tendencies typical of hydrochloride salts [13]. Temperature stability is maintained below 25°C for long-term storage [7] [8].

The compound is stable in acidic conditions but may be less stable under alkaline conditions due to potential deprotonation of the amino group [19]. Thermal stability is maintained under normal conditions, but the compound should be kept away from strong heat sources due to its combustible nature.

| Condition | Stability | Duration | Storage Requirements |

|---|---|---|---|

| Air exposure | Stable | Months | Inert atmosphere preferred |

| Light exposure | Sensitive | Hours to days | Protect from light |

| Moisture | Hygroscopic tendency | Variable | Dry conditions |

| Temperature | Stable <25°C | Long-term | Cool storage |

| pH stability | Stable in acidic conditions | Long-term | Avoid alkaline conditions |